molecular formula C10H7F16N B3824325 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)heptan-1-amine CAS No. 223532-54-5

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)heptan-1-amine

Cat. No.: B3824325
CAS No.: 223532-54-5
M. Wt: 445.14 g/mol
InChI Key: PWJTXWIUGDXOLD-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)heptan-1-amine is a highly fluorinated organic compound. This compound is characterized by its extensive fluorination, which imparts unique chemical and physical properties such as high thermal stability, low surface energy, and resistance to solvents and chemicals. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)heptan-1-amine typically involves the reaction of heptan-1-amine with fluorinating agents. The process can be carried out under controlled conditions to ensure the selective introduction of fluorine atoms at specific positions on the carbon chain. Common fluorinating agents include elemental fluorine (F2), cobalt trifluoride (CoF3), and sulfur tetrafluoride (SF4). The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can also enhance the efficiency and selectivity of the process.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)heptan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)heptan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

    Medicine: Explored for its use in imaging agents and as a component in medical devices.

    Industry: Utilized in the production of high-performance coatings, lubricants, and sealants due to its resistance to harsh environments.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)heptan-1-amine exerts its effects is primarily through its interaction with molecular targets via fluorine atoms. The extensive fluorination enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions, leading to high binding affinity with target molecules. This property is particularly useful in drug design, where the compound can improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)heptan-1-amine stands out due to its unique combination of extensive fluorination and the presence of an amine group. This combination imparts exceptional chemical stability, low reactivity, and high resistance to solvents and chemicals, making it highly valuable in specialized applications where other compounds may not perform as effectively.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)heptan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F16N/c11-3(12)5(15,16)1-27-2-6(17,18)8(21,22)10(25,26)9(23,24)7(19,20)4(13)14/h3-4,27H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJTXWIUGDXOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)NCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F16N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601134173
Record name 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)-1-heptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223532-54-5
Record name 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)-1-heptanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223532-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)-1-heptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)heptan-1-amine
Reactant of Route 2
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)heptan-1-amine
Reactant of Route 3
Reactant of Route 3
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)heptan-1-amine
Reactant of Route 4
Reactant of Route 4
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)heptan-1-amine
Reactant of Route 5
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)heptan-1-amine
Reactant of Route 6
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)heptan-1-amine

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